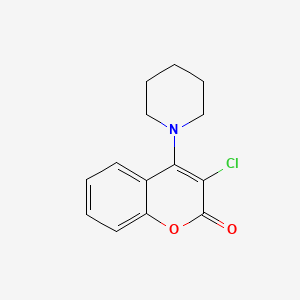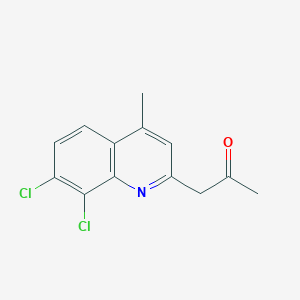
3-(2-Piperidinyl)-2-naphthol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Piperidinyl)-2-naphthol hydrochloride is a chemical compound that features a piperidine ring attached to a naphthol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both the piperidine and naphthol groups in its structure suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Piperidinyl)-2-naphthol hydrochloride typically involves the reaction of 2-naphthol with piperidine under specific conditions. One common method includes the use of a base to deprotonate the 2-naphthol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Piperidinyl)-2-naphthol hydrochloride can undergo various chemical reactions, including:
Oxidation: The naphthol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(2-Piperidinyl)-2-naphthol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Piperidinyl)-2-naphthol hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially inhibiting their activity. The naphthol moiety may also contribute to the compound’s overall biological activity by participating in redox reactions or binding to specific sites on proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: Compounds like piperidine itself or substituted piperidines.
Naphthol derivatives: Compounds such as 1-naphthol or 2-naphthol.
Uniqueness
3-(2-Piperidinyl)-2-naphthol hydrochloride is unique due to the combination of the piperidine and naphthol moieties in a single molecule. This dual functionality can result in distinct chemical and biological properties that are not observed in simpler piperidine or naphthol derivatives.
Propriétés
Formule moléculaire |
C15H18ClNO |
|---|---|
Poids moléculaire |
263.76 g/mol |
Nom IUPAC |
3-piperidin-2-ylnaphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c17-15-10-12-6-2-1-5-11(12)9-13(15)14-7-3-4-8-16-14;/h1-2,5-6,9-10,14,16-17H,3-4,7-8H2;1H |
Clé InChI |
CYLROYQCKHAWKM-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=CC3=CC=CC=C3C=C2O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


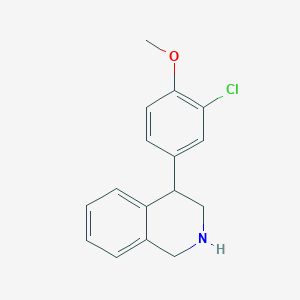
![6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11850713.png)
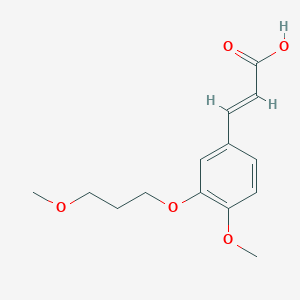
![1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride](/img/structure/B11850715.png)
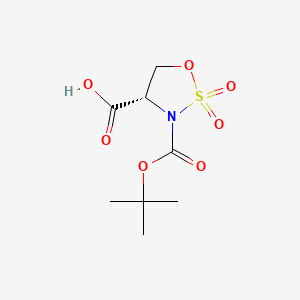
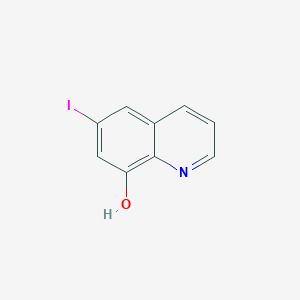
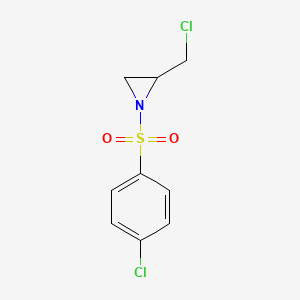

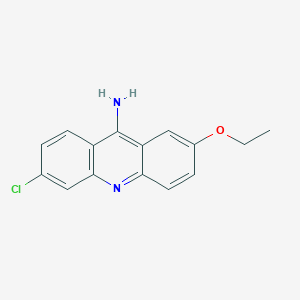
![2-[(4-Bromophenyl)methyl]azepane](/img/structure/B11850783.png)

